Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate, commonly known as diethylamino hydroxybenzoyl hexyl benzoate, is an organic compound primarily used as a sunscreen agent. Its chemical formula is C24H31NO4, with a molar mass of approximately 397.515 g/mol. This compound is recognized for its ability to absorb ultraviolet (UV) radiation, particularly in the UVA range (320-400 nm), with peak absorption at 354 nm. It is marketed under various names, including Parsol DHHB and Uvinul A Plus, and has been approved for use in cosmetic formulations in regions such as the European Union, Japan, and South America since 2005 .
The biological activity of diethylamino hydroxybenzoyl hexyl benzoate primarily revolves around its role as a UV filter. It effectively attenuates the harmful effects of UV radiation on human skin, thereby minimizing acute and chronic photodamage. In vitro studies have demonstrated its anti-inflammatory properties, particularly in reducing edema in inflammation-evoked conditions . Additionally, it exhibits low percutaneous absorption, which means it predominantly remains in the upper layers of the skin rather than entering systemic circulation .
The synthesis of diethylamino hydroxybenzoyl hexyl benzoate typically involves the esterification of benzoic acid derivatives with hexanol and diethylamino hydroxybenzoyl components. The general steps include:
Diethylamino hydroxybenzoyl hexyl benzoate is widely utilized in various cosmetic and personal care products due to its effective UV protection capabilities. Its primary applications include:
Diethylamino hydroxybenzoyl hexyl benzoate shares structural similarities with several other sunscreen agents. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Avobenzone | C20H22O3 | Broad-spectrum UVA filter; less photostable |
Octocrylene | C24H38O3 | UVB filter; enhances stability of other filters |
Butyl Methoxydibenzoylmethane (BMBM) | C20H24O3 | Effective UVB filter; often combined with others |
What sets diethylamino hydroxybenzoyl hexyl benzoate apart from these compounds is its superior photostability and effectiveness across the UVA spectrum without significant degradation upon exposure to sunlight. Unlike Avobenzone, which requires stabilizers due to its instability under UV light, diethylamino hydroxybenzoyl hexyl benzoate provides reliable protection without additional stabilizers, making it a preferred choice for formulators aiming for high-performance sunscreens .
The synthesis of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate follows a well-established acylation pathway utilizing monohexyl phthalate as the acylating agent and 3-diethylaminophenol as the nucleophilic substrate [31]. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the electron-rich aromatic ring of 3-diethylaminophenol undergoes electrophilic aromatic substitution [31].
The stepwise mechanism begins with the formation of an acylium ion intermediate from monohexyl phthalate under acidic catalytic conditions [31]. The monohexyl phthalate, with molecular formula C14H18O4 and molecular weight 250.29 grams per mole, serves as both the acylating agent and the source of the hexyl ester functionality [15]. The 3-diethylaminophenol substrate, characterized by its molecular formula C10H15NO and molecular weight 165.23 grams per mole, provides the nucleophilic aromatic system necessary for the acylation reaction [3].
The reaction stoichiometry requires careful optimization to achieve maximum conversion efficiency [31]. Based on industrial synthesis protocols, the optimal molar ratio of 3-diethylaminophenol to monohexyl phthalate is maintained at 1:4 to ensure complete consumption of the phenolic substrate [31]. This excess of the phthalate derivative compensates for potential side reactions and ensures driving the equilibrium toward product formation [31].
Table 1: Synthesis Reaction Conditions
Parameter | Optimized Value | Reference |
---|---|---|
Temperature | 20-50°C | [31] |
Reaction Time | 5 hours | [31] |
Catalyst Type | Zinc chloride + Trichlorophosphate | [31] |
Catalyst Amount | 130g ZnCl₂ + 130g POCl₃ | [31] |
Solvent System | Dimethyl sulfoxide (1170g) | [31] |
Substrate Molar Ratio | 1:4 (diethylaminophenol:monohexyl phthalate) | [31] |
Pressure | Atmospheric | [31] |
Atmosphere | Inert (HCl evolution) | [31] |
The catalytic system employed in the synthesis of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate represents a dual-catalyst approach combining zinc chloride and trichlorophosphate (phosphorus oxychloride) [31]. This combination provides both Lewis acid activation and enhanced electrophilicity for the acylation process [4]. Zinc chloride functions as a Lewis acid catalyst, coordinating with the carbonyl oxygen of the phthalate ester to increase the electrophilic character of the carbonyl carbon [4].
The optimization of zinc chloride loading has been extensively studied in related carbamate synthesis reactions, where systematic variation of catalyst equivalents from 0.1 to 1.0 equivalents demonstrated optimal performance at 0.5 equivalents [4]. For the synthesis of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate, industrial protocols employ 130 grams of anhydrous zinc chloride per reaction batch, corresponding to approximately 0.75 equivalents relative to the limiting reagent [31].
Trichlorophosphate (phosphorus oxychloride) serves multiple roles in the reaction system [31]. It acts as a dehydrating agent, removing water that could potentially hydrolyze the acyl chloride intermediates, and provides additional electrophilic activation through phosphorus-oxygen coordination [14]. The nucleophilic catalysis effect of phosphorus-containing compounds has been demonstrated to significantly enhance reaction rates in related oxidation and acylation processes [14].
The synergistic effect of the dual-catalyst system results in yields approaching 95% under optimized conditions [31]. The catalyst loading of 130 grams each of zinc chloride and trichlorophosphate provides the optimal balance between reaction efficiency and cost-effectiveness for industrial-scale production [31]. Temperature control during catalyst addition is critical, as excessive heat generation can lead to catalyst decomposition and reduced selectivity [31].
The selection of dimethyl sulfoxide as the primary reaction solvent for hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate synthesis is based on its exceptional solvation properties and thermal stability [31]. Dimethyl sulfoxide exhibits excellent solubility characteristics for both the aromatic substrates and the ionic catalyst species, with a high boiling point of 189°C that allows for elevated reaction temperatures without solvent loss [18].
The reaction temperature dependency studies reveal optimal conversion rates between 20-50°C, with the industrial protocol maintaining 50°C for the 5-hour reaction period [31]. Temperature control is critical due to the exothermic nature of the Friedel-Crafts acylation reaction [27]. At temperatures below 20°C, reaction rates become prohibitively slow, while temperatures exceeding 50°C can lead to increased side product formation and catalyst decomposition [31].
Solvent thermal conductivity plays a crucial role in temperature management during scale-up operations [18]. Organic solvents like dimethyl sulfoxide have lower thermal conductivity compared to water, creating more pronounced temperature gradients in large-scale reactors [18]. This necessitates enhanced mixing and heat transfer systems to maintain uniform reaction conditions [18].
Table 2: Solvent System Comparison
Solvent | Boiling Point (°C) | Solubility Rating | Application |
---|---|---|---|
Dimethyl sulfoxide | 189 | Excellent | Primary reaction medium |
Methylene chloride | 40 | Good | Extraction solvent |
Ethyl acetate | 77 | Moderate | Extraction and purification |
Methanol | 65 | Good | Crystallization solvent |
n-Hexane | 69 | Poor | Washing and purification |
Toluene | 111 | Fair | Alternative reaction medium |
Alternative solvent systems have been evaluated for comparative performance [5]. Aromatic solvents such as toluene and xylene demonstrate compatibility with high-temperature synthesis conditions up to 500°C in specialized reaction vessels [6]. However, for the specific synthesis of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate, dimethyl sulfoxide remains the optimal choice due to its superior solvation of the polar catalyst species [31].
The purification protocol for hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate involves a multi-step approach combining extraction, decolorization, and crystallization techniques [31]. Following reaction completion, the crude product undergoes aqueous workup involving the addition of 1800 milliliters of water to dissolve residual salts and facilitate phase separation [31].
Extraction optimization employs 570 milliliters of ethyl acetate in a three-stage extraction process to maximize product recovery [31]. The organic phases are combined and subjected to decolorization treatment using 26 grams of activated carbon under reflux conditions for 30 minutes [31]. This activated carbon treatment effectively removes colored impurities and trace metal contaminants that could affect product quality [31].
The crystallization process represents the critical purification step for achieving high-purity product [31]. The crude product is dissolved in 1000 milliliters of methanol at 60°C to form a clear solution [31]. Controlled cooling to 0-2°C over a 4-hour period promotes uniform crystal nucleation and growth [31]. This slow cooling rate is essential for obtaining well-formed crystals with minimal occlusion of impurities [12].
Table 3: Purification and Yield Data
Method | Conditions | Purpose |
---|---|---|
Activated Carbon Treatment | 26g activated carbon, 30min reflux | Decolorization and impurity removal |
Crystallization from Methanol | 1000mL methanol at 60°C | Primary crystallization |
Recrystallization Temperature | 0-2°C cooling | Crystal formation optimization |
Cooling Rate | Slow cooling over 4 hours | Controlled nucleation |
Filtration Method | Suction filtration | Solid-liquid separation |
Final Yield | 95% (298g from 305g crude) | Overall process efficiency |
Yield maximization strategies focus on optimizing each purification step to minimize product losses [13]. The crystallization step achieves a yield of 95%, recovering 298 grams of purified product from 305 grams of crude material [31]. This high recovery efficiency is attributed to the optimal solvent selection and controlled crystallization conditions [31].
The crystallization mechanism follows a nonclassical pathway involving initial densification of solvent-rich precursors followed by gradual ordering and morphology evolution [34]. This understanding of crystallization kinetics enables optimization of cooling rates and solvent ratios to maximize both yield and crystal quality [34].
The transition from laboratory-scale synthesis to industrial production of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate presents significant technical and operational challenges [23]. Heat transfer limitations represent the primary concern due to the exothermic nature of the Friedel-Crafts acylation reaction [24]. Industrial reactors require sophisticated temperature control systems to manage the heat of reaction while maintaining uniform temperature distribution throughout large reaction volumes [27].
Mass transfer inefficiencies emerge as critical issues during scale-up operations [24]. Laboratory-scale reactions benefit from rapid mixing and efficient heat dissipation, but industrial reactors with volumes of hundreds or thousands of liters experience mixing limitations that can lead to temperature gradients and localized reaction hotspots [24]. The implementation of specialized mixing systems, including impellers and baffles, becomes necessary to ensure uniform reaction conditions [24].
Catalyst recovery and recycling present both economic and environmental considerations for industrial-scale production [26]. The zinc chloride catalyst system requires separation and purification for reuse, involving additional process steps and equipment [26]. Catalyst deactivation due to moisture absorption or thermal degradation necessitates periodic replacement, adding to operational costs [26].
Table 4: Industrial Scale Challenges
Challenge Category | Description | Impact Level |
---|---|---|
Heat Transfer | Exothermic reaction heat management | High |
Mass Transfer | Large-scale mixing uniformity | Medium |
Catalyst Recovery | Zinc chloride catalyst separation | Medium |
Solvent Recovery | DMSO solvent recycling | High |
Quality Control | Batch-to-batch consistency | Critical |
Safety Considerations | HCl gas evolution handling | Critical |
Quality control protocols for industrial production require extensive analytical testing at multiple process stages [28]. Batch-to-batch consistency becomes challenging due to variations in raw material quality, environmental conditions, and equipment performance [28]. Implementation of statistical process control methods and real-time monitoring systems helps maintain product specifications within acceptable limits [28].
Regulatory compliance adds complexity to industrial-scale manufacturing operations [19]. Chemical manufacturing facilities must adhere to environmental regulations governing emissions, waste disposal, and workplace safety [19]. The evolution of hydrogen chloride gas during the synthesis requires specialized gas handling and neutralization systems to meet environmental standards [19].
Solvent recovery systems are essential for economic viability and environmental sustainability [29]. Dimethyl sulfoxide recovery through distillation requires significant energy input due to its high boiling point, representing a major operational cost [29]. The implementation of efficient heat integration and solvent recycling systems becomes critical for maintaining competitive production costs [29].
The ultraviolet-visible absorption characteristics of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate demonstrate its effectiveness as a UV-A absorber. The compound exhibits peak absorption at λmax = 354 nm when dissolved in ethanol [3] [4] [5]. This absorption maximum falls within the UV-A spectral range (320-400 nm), making it particularly effective for protecting against long-wave ultraviolet radiation [6] [7].
The absorption profile indicates that DHHB functions as a photostable UV-A absorber with high absorption efficiency in the UV-A range . The compound's absorption characteristics are consistent across different studies, with multiple sources confirming the 354 nm absorption maximum in ethanol solutions [9] [10]. This wavelength positioning is strategically important for sunscreen formulations, as UV-A radiation is associated with skin aging and DNA damage .
The molar extinction coefficient of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate represents a critical parameter for quantifying its light-absorbing capacity. In ethanol at 25°C, the compound exhibits a molar absorption coefficient of 39,000 mol⁻¹dm³cm⁻¹ at 354 nm [3] [4] [5] [9]. This high extinction coefficient value indicates exceptional light-absorbing efficiency, demonstrating the compound's effectiveness as a UV filter.
Property | Value | Conditions | Reference |
---|---|---|---|
Molar Extinction Coefficient | 39,000 mol⁻¹dm³cm⁻¹ | 25°C, ethanol, 354 nm | [3] [4] [5] [9] |
Absorption Maximum | 354 nm | Ethanol solution | [3] [4] [5] [9] |
The magnitude of this extinction coefficient places DHHB among highly efficient UV absorbers, making it suitable for incorporation into sunscreen formulations at relatively low concentrations while maintaining effective UV protection [10].
The solubility characteristics of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate demonstrate its lipophilic nature and compatibility with cosmetic formulations. The compound is insoluble in water, with water solubility reported as less than 0.01 mg/L [11] or 16 μg/L at 20°C [12]. This hydrophobic character is reflected in its high log P value of 6.2 at 24°C [12] and 6.93 [9], indicating strong preference for organic phases.
The compound exhibits excellent solubility in various organic solvents, including:
This lipophilic nature makes DHHB particularly suitable for oil-based sunscreen formulations and enables its incorporation into the oil phase of emulsions [7] [5]. The compound's solubility profile in lipid matrices facilitates adherence to the skin's lipid-rich stratum corneum, improving water resistance in sunscreen products .
Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate exhibits remarkable thermal stability, with a predicted boiling point of 524.8 ± 40.0°C at 760 mmHg [9] [12]. This high boiling point indicates excellent thermal resistance, making the compound suitable for various processing conditions and formulation requirements.
Thermal Property | Value | Notes | Reference |
---|---|---|---|
Boiling Point | 524.8 ± 40.0°C | At 760 mmHg, predicted | [9] [12] |
Melting Point | 54°C | Decomposes at 314°C | [6] [14] [15] |
Flash Point | 271.2 ± 27.3°C | Predicted | [9] [11] |
Vapor Pressure | 0.0 ± 1.4 mmHg | At 25°C | [9] |
The compound undergoes phase transitions, appearing as a pale yellow solid or white granular powder that crystallizes upon storage [6] [13]. It remelts easily without decomposition when heated to approximately 70-80°C [13]. The melting point is consistently reported as 54°C [6] [14] [15], with thermal decomposition occurring at 314°C [15]. The compound maintains structural integrity across normal processing temperatures, making it stable for incorporation into various cosmetic formulations.
The photophysical properties of hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate reveal complex emission characteristics that depend significantly on solvent environment and excitation conditions. The compound exhibits fluorescence emission that is dependent on the excitation wavelength used [3] [4] [5] [10], indicating the presence of multiple emissive states or conformations.
Research has demonstrated that DHHB exhibits intense phosphorescence in hydrogen-bonding solvents such as ethanol at 77 K, whereas it shows weak phosphorescence in non-hydrogen-bonding solvents like 3-methylpentane [16] [17]. This solvent-dependent behavior indicates that intramolecular hydrogen bonding plays a crucial role in the compound's excited state dynamics.
The fluorescence characteristics include:
Advanced spectroscopic studies have revealed that the compound undergoes excited state hydrogen transfer (ESHT) processes, with different behaviors observed in polar versus non-polar solvents [18] [19]. In polar solvents such as methanol, acetonitrile, and DMSO, the compound shows strong stimulated emission with decay time constants ranging from 420 fs in methanol to 770 fs in DMSO [18] [19]. The majority of photoexcited DHHB returns to the ground state with time constants of 15 ps in methanol and 25 ps in DMSO [18] [19].
The triplet state properties of DHHB have been characterized through electron paramagnetic resonance spectroscopy and triplet-triplet absorption measurements. The energy level of the lowest excited triplet state is higher than commonly used UV-B absorbers such as octyl methoxycinnamate and octocrylene, suggesting potential triplet energy transfer mechanisms in mixed UV filter systems [16] [17].